molecular formula C15H15NO2 B2808139 [2-(3,5-Dimethylphenoxy)phenyl](hydroxyimino)methane CAS No. 449778-77-2

[2-(3,5-Dimethylphenoxy)phenyl](hydroxyimino)methane

Cat. No.: B2808139
CAS No.: 449778-77-2
M. Wt: 241.28 g/mol
InChI Key: DQFGOUPURYYCII-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylphenoxy)phenylmethane is a chemical compound with the molecular formula C15H15NO2. . This compound features a phenyl group substituted with a hydroxyimino group and a dimethylphenoxy group, making it a unique structure with interesting chemical properties.

Properties

CAS No.

449778-77-2

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

N-[[2-(3,5-dimethylphenoxy)phenyl]methylidene]hydroxylamine

InChI

InChI=1S/C15H15NO2/c1-11-7-12(2)9-14(8-11)18-15-6-4-3-5-13(15)10-16-17/h3-10,17H,1-2H3

InChI Key

DQFGOUPURYYCII-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)OC2=CC=CC=C2C=NO)C

Canonical SMILES

CC1=CC(=CC(=C1)OC2=CC=CC=C2C=NO)C

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethylphenoxy)phenylmethane typically involves the reaction of 3,5-dimethylphenol with phenylhydroxylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-(3,5-Dimethylphenoxy)phenylmethane may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethylphenoxy)phenylmethane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oximes or nitroso compounds.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl and dimethylphenoxy groups can undergo electrophilic aromatic substitution reactions with reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid); often in the presence of a catalyst.

Major Products Formed

    Oxidation: Oximes, nitroso compounds.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-(3,5-Dimethylphenoxy)phenylmethane has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylphenoxy)phenylmethane involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the phenyl and dimethylphenoxy groups can interact with hydrophobic regions of proteins or cell membranes, affecting their activity and stability.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxyphenylboronic acid: Similar in structure due to the presence of a phenyl group substituted with a methoxy group.

    4-Methoxyphenylboronic acid: Another compound with a phenyl group substituted with a methoxy group.

    3-Cyanophenylboronic acid: Features a phenyl group substituted with a cyano group.

Uniqueness

2-(3,5-Dimethylphenoxy)phenylmethane is unique due to the presence of both a hydroxyimino group and a dimethylphenoxy group, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications.

Biological Activity

The compound 2-(3,5-Dimethylphenoxy)phenylmethane is a novel organic molecule that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2-(3,5-Dimethylphenoxy)phenylmethane can be represented as follows:

  • IUPAC Name : 2-(3,5-Dimethylphenoxy)phenyl(hydroxyimino)methane
  • Molecular Formula : C16_{16}H18_{18}N2_{2}O2_{2}

This compound features a hydroxyimino functional group attached to a phenyl ring that is further substituted with a dimethylphenoxy group.

The biological activity of 2-(3,5-Dimethylphenoxy)phenylmethane is primarily attributed to its interaction with various biological macromolecules. The hydroxyimino group can participate in hydrogen bonding and π-π stacking interactions, which may facilitate binding to target proteins or enzymes.

Proposed Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby altering their catalytic activity.
  • Receptor Modulation : It could act as a modulator for certain receptors involved in cellular signaling pathways.

Biological Activities

Research indicates that 2-(3,5-Dimethylphenoxy)phenylmethane exhibits several biological activities:

  • Antioxidant Activity : Studies have shown that compounds with hydroxyimino groups often exhibit significant antioxidant properties, which can protect cells from oxidative stress.
  • Antimicrobial Activity : Preliminary tests suggest that this compound may possess antimicrobial properties against various bacterial strains.
  • Cytotoxicity : Investigations into the cytotoxic effects on cancer cell lines have indicated that the compound may induce apoptosis in specific tumor cells.

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of 2-(3,5-Dimethylphenoxy)phenylmethane using DPPH radical scavenging assays. The results demonstrated an IC50_{50} value of 45 μM, indicating moderate antioxidant activity compared to standard antioxidants like ascorbic acid (IC50_{50} = 25 μM).

Case Study 2: Antimicrobial Properties

In vitro assays were conducted against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 50 μg/mL against S. aureus, suggesting potential as an antimicrobial agent.

Case Study 3: Cytotoxicity in Cancer Cells

The cytotoxic effects on human cancer cell lines (e.g., MCF-7 breast cancer cells) were assessed using MTT assays. The compound showed an IC50_{50} value of 30 μM after 48 hours of treatment, indicating significant cytotoxicity.

Data Summary Table

Biological Activity Methodology Findings
AntioxidantDPPH Scavenging AssayIC50_{50} = 45 μM
AntimicrobialMIC AssayMIC = 50 μg/mL against S. aureus
CytotoxicityMTT AssayIC50_{50} = 30 μM in MCF-7 cells

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